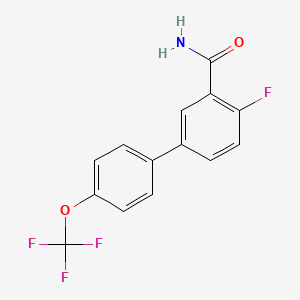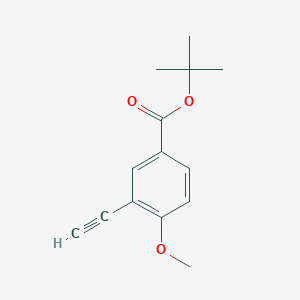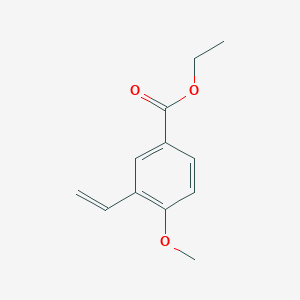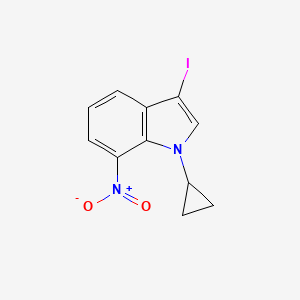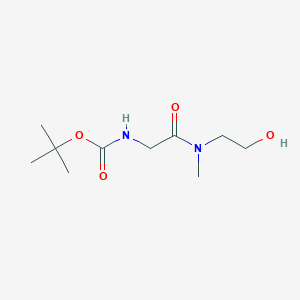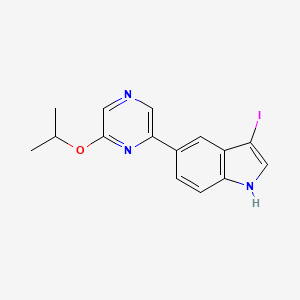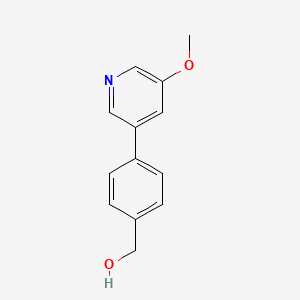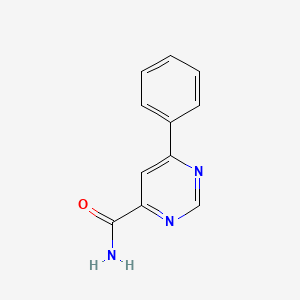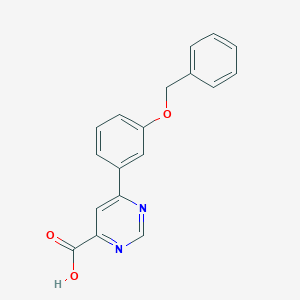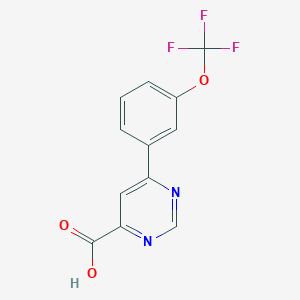
6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid is a chemical compound that features a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a trifluoromethoxyphenyl boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethoxy group and the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups introduced at specific positions.
Scientific Research Applications
6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function or altering their activity. The carboxylic acid group may form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its efficacy .
Comparison with Similar Compounds
- 6-(3-(Trifluoromethyl)phenyl)pyrimidine-4-carboxylic acid
- 6-(3-(Trifluoromethoxy)phenyl)pyridine-4-carboxylic acid
- 6-(3-(Trifluoromethoxy)phenyl)quinoline-4-carboxylic acid
Comparison: 6-(3-(Trifluoromethoxy)phenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl or other substituents. This uniqueness can result in different biological activities, binding affinities, and physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-2-7(4-8)9-5-10(11(18)19)17-6-16-9/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZBNJKNRFYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-Chloro-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154443.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)acetonitrile](/img/structure/B8154445.png)

